molecular formula C107H195N39O28S B13913729 Histone H3 (116-136), C116-136

Histone H3 (116-136), C116-136

Cat. No.: B13913729
M. Wt: 2508.0 g/mol
InChI Key: DOFRHAPTNYYHCX-BDPIKCSFSA-N
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Description

Histone H3 (116-136), C116-136 is a peptide that spans the C-terminus of histone H3, corresponding to amino acids 116 to 136 . Histones are proteins that play a crucial role in the organization and regulation of DNA within the nucleus of eukaryotic cells. The specific sequence of this peptide is KRVTIMPKDIQLARRIRGERA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Histone H3 (116-136), C116-136 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: Industrial production of peptides like this compound involves large-scale SPPS, often automated to ensure precision and efficiency. The process is optimized for yield and purity, with rigorous quality control measures in place .

Chemical Reactions Analysis

Types of Reactions: Histone H3 (116-136), C116-136 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide sequence. These modifications can alter the peptide’s properties and functions .

Scientific Research Applications

Histone H3 (116-136), C116-136 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying protein-peptide interactions and peptide synthesis techniques.

    Biology: Investigated for its role in chromatin structure and function, as well as its interactions with other histone proteins and DNA.

    Medicine: Explored for its potential in epigenetic therapies and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Histone H3 (116-136), C116-136 exerts its effects by interacting with other histone proteins and DNA within the chromatin structure. It plays a role in the regulation of gene expression by influencing the accessibility of DNA to transcription factors and other regulatory proteins. The peptide’s specific sequence and structure allow it to bind to target molecules and modulate their activity .

Comparison with Similar Compounds

Comparison: Histone H3 (116-136), C116-136 is unique in its sequence and position within the histone H3 protein. Unlike other histone peptides, it spans the C-terminus, which may confer distinct functional properties and interactions. This uniqueness makes it a valuable tool for studying specific aspects of chromatin biology and epigenetics .

Properties

Molecular Formula

C107H195N39O28S

Molecular Weight

2508.0 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C107H195N39O28S/c1-15-55(8)79(97(168)136-62(30-22-43-122-103(112)113)85(156)127-52-75(149)130-68(37-39-76(150)151)89(160)133-64(31-23-44-123-104(114)115)86(157)129-59(12)102(173)174)142-92(163)67(34-26-47-126-107(120)121)134-87(158)65(32-24-45-124-105(116)117)131-83(154)58(11)128-93(164)71(50-53(4)5)139-90(161)69(36-38-74(111)148)137-98(169)80(56(9)16-2)143-94(165)72(51-77(152)153)140-88(159)63(29-19-21-42-109)135-95(166)73-35-27-48-146(73)101(172)70(40-49-175-14)138-99(170)81(57(10)17-3)144-100(171)82(60(13)147)145-96(167)78(54(6)7)141-91(162)66(33-25-46-125-106(118)119)132-84(155)61(110)28-18-20-41-108/h53-73,78-82,147H,15-52,108-110H2,1-14H3,(H2,111,148)(H,127,156)(H,128,164)(H,129,157)(H,130,149)(H,131,154)(H,132,155)(H,133,160)(H,134,158)(H,135,166)(H,136,168)(H,137,169)(H,138,170)(H,139,161)(H,140,159)(H,141,162)(H,142,163)(H,143,165)(H,144,171)(H,145,167)(H,150,151)(H,152,153)(H,173,174)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)/t55-,56-,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-,79-,80-,81-,82-/m0/s1

InChI Key

DOFRHAPTNYYHCX-BDPIKCSFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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